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Compound of Interest

Compound Name: JM3A

Cat. No.: B14901527 Get Quote

These application notes provide a detailed guide for the use of Junctional Adhesion Molecule-A

(JAM-A) antibodies in immunofluorescence (IF) applications. The protocols are intended for

researchers, scientists, and drug development professionals aiming to visualize and analyze

the subcellular localization and expression of JAM-A.

Introduction
Junctional Adhesion Molecule-A (JAM-A), also known as F11 receptor (F11R) or CD321, is a

transmembrane glycoprotein belonging to the immunoglobulin superfamily. It is a key

component of tight junctions in both epithelial and endothelial cells, playing a crucial role in the

formation and maintenance of barrier function, cell-cell adhesion, and leukocyte transmigration.

[1] In immunofluorescence, antibodies targeting JAM-A are invaluable tools for studying the

integrity of cellular junctions, cell polarity, and various pathological processes, including

inflammation and cancer.

Data Presentation
The following table summarizes representative data from immunofluorescence experiments

using different hypothetical anti-JAM-A antibodies. This data is illustrative and serves to

demonstrate how quantitative analysis of immunofluorescence staining can be presented. For

accurate comparative data, it is essential to perform side-by-side experiments under identical

conditions.
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Antibody
ID

Host
Species

Clonality
Dilution
Factor

Mean
Fluoresce
nce
Intensity
(MFI) ±
SD
(Arbitrary
Units)

Signal-to-
Noise
Ratio

Validation
Notes

Ab-01 Rabbit Polyclonal 1:200
15,800 ±

1,250
18.5

Strong

junctional

staining in

confluent

MDCK

cells.

Ab-02 Mouse Monoclonal 1:500
12,500 ±

980
15.2

Specific

localization

to cell-cell

contacts.

Ab-03 Goat Polyclonal 1:100
9,700 ±

1,500
10.8

Some non-

specific

cytoplasmi

c signal

observed.

Ab-Control Rabbit Isotype IgG 1:200 850 ± 250 1.0

Used to

determine

backgroun

d

fluorescenc

e.

MFI was quantified from 50 individual cells per condition using ImageJ software. Signal-to-

Noise Ratio was calculated as the MFI of the stained sample divided by the MFI of the isotype

control.
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Experimental Protocols
Below are two detailed protocols for immunofluorescence staining of JAM-A in cultured cells

and tissue sections.

Protocol 1: Immunofluorescence of JAM-A in Cultured
Adherent Cells
This protocol is optimized for visualizing JAM-A at the tight junctions of confluent epithelial or

endothelial cell monolayers.

Materials:

Glass coverslips or chamber slides

Phosphate-Buffered Saline (PBS)

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol/Acetone (1:1)

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS (only for PFA fixation)

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS

Primary Antibody: Anti-JAM-A antibody

Secondary Antibody: Fluorochrome-conjugated secondary antibody corresponding to the

host species of the primary antibody

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

Antifade Mounting Medium

Procedure:

Cell Culture: Grow cells to confluency on sterile glass coverslips or in chamber slides.

Washing: Gently wash the cells twice with PBS to remove culture medium.
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Fixation:

Option A (PFA Fixation): Incubate cells with 4% PFA in PBS for 15 minutes at room

temperature.

Option B (Methanol/Acetone Fixation): Incubate cells with a pre-chilled 1:1 mixture of

methanol and acetone for 10 minutes at -20°C.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for PFA-fixed cells): Incubate cells with Permeabilization Buffer for 10

minutes at room temperature. This step is not necessary for methanol/acetone fixation as

these solvents also permeabilize the membranes.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to minimize non-

specific antibody binding.

Primary Antibody Incubation: Dilute the anti-JAM-A primary antibody in Blocking Buffer to its

optimal concentration (e.g., 1:100 to 1:500). Incubate the cells with the diluted primary

antibody overnight at 4°C in a humidified chamber.

Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes

each.

Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in

Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room

temperature, protected from light.

Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes

each, protected from light.

Counterstaining: Incubate cells with DAPI solution for 5 minutes at room temperature to stain

the nuclei.

Washing: Briefly wash the cells once with PBS.
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Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 2: Immunofluorescence of JAM-A in Paraffin-
Embedded Tissue Sections
This protocol is for the detection of JAM-A in formalin-fixed, paraffin-embedded (FFPE) tissue

sections.

Materials:

FFPE tissue sections on charged slides

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH

6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween-20, pH 9.0)

Phosphate-Buffered Saline (PBS)

Blocking Buffer: 1-5% BSA or 5% Normal Goat Serum in PBS

Primary Antibody: Anti-JAM-A antibody

Secondary Antibody: Fluorochrome-conjugated secondary antibody

Nuclear Counterstain: DAPI

Antifade Mounting Medium

Procedure:

Deparaffinization and Rehydration:
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Immerse slides in xylene (2 changes for 5 minutes each).

Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95%

(1 minute), 70% (1 minute).

Rinse in deionized water.

Antigen Retrieval:

Immerse slides in Antigen Retrieval Buffer.

Heat the buffer to 95-100°C and maintain for 20 minutes.

Allow the slides to cool in the buffer for 20 minutes at room temperature.

Washing: Rinse slides with PBS three times for 5 minutes each.

Blocking: Incubate sections with Blocking Buffer for 1 hour at room temperature.

Primary Antibody Incubation: Incubate with diluted anti-JAM-A primary antibody overnight at

4°C.

Washing: Wash with PBS containing 0.05% Tween-20 (3 changes for 5 minutes each).

Secondary Antibody Incubation: Incubate with the fluorochrome-conjugated secondary

antibody for 1 hour at room temperature, protected from light.

Washing: Wash with PBS containing 0.05% Tween-20 (3 changes for 5 minutes each),

protected from light.

Counterstaining: Incubate with DAPI for 5 minutes.

Washing: Briefly wash with PBS.

Mounting: Mount with antifade mounting medium and a coverslip.

Imaging: Visualize using a fluorescence or confocal microscope.
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Mandatory Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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